Crystal structure and X-ray diffraction of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate
Crystal structure and X-ray diffraction of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives form the backbone of numerous therapeutic agents, owing to their diverse pharmacological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and guiding the design of more effective and selective drugs.[1] This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate, a representative functionalized pyrazole. While a public crystal structure for this specific molecule is not available, this document synthesizes established methodologies and data from closely related compounds, such as 4-iodo-1H-pyrazole, to present an authoritative and instructive framework for its structural investigation.[2][3]
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1] The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its steric and electronic properties, which in turn dictates its interaction with biological targets.
The title compound, 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate, incorporates several key functional groups:
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An isopropyl group at the N1 position, which can influence solubility and steric interactions.
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An iodo group at the C4 position, a heavy atom that can participate in halogen bonding and serves as a versatile handle for further synthetic modifications via cross-coupling reactions.[4]
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A carboxylate group at the C3 position, which can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic profile.
Understanding the precise spatial orientation of these groups through X-ray crystallography is paramount for rational drug design.
Synthesis and Crystallization
The synthesis of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate can be envisioned through a multi-step process starting from commercially available materials. The following protocol is a representative pathway.
Experimental Protocol: Synthesis
Step 1: Iodination of 1H-pyrazole-3-carboxylic acid.
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To a solution of 1H-pyrazole-3-carboxylic acid in water, add sodium bicarbonate until the pH is neutral.
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Add a solution of iodine and potassium iodide in water dropwise with stirring.
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Heat the reaction mixture at 60-70°C for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and acidify with a dilute solution of HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry to yield 4-iodo-1H-pyrazole-3-carboxylic acid.
Step 2: Esterification of 4-iodo-1H-pyrazole-3-carboxylic acid.
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Suspend 4-iodo-1H-pyrazole-3-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
Step 3: N-isopropylation of the pyrazole ester.
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Dissolve the pyrazole ester in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
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Add a base, such as potassium carbonate, to the solution.[5]
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Add isopropyl bromide dropwise and heat the reaction mixture at 60-70°C overnight.[5]
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After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the final compound, 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate.
Experimental Protocol: Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.
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Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and hexane) and solvent mixtures to find a system where the compound has moderate solubility.
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Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
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Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Single-Crystal X-ray Diffraction: Methodology
The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.[1]
Experimental Protocol: Data Collection and Structure Refinement
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
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Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[1][6] X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[1][7] The crystal is rotated, and a series of diffraction images are recorded.
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Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
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Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process refines the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
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Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).[2][8]
Structural Analysis and Discussion
While the specific crystal structure of the title compound is not publicly known, we can infer its likely structural characteristics based on the known structure of 4-iodo-1H-pyrazole and related molecules.[2][3]
Crystallographic Data for a Reference Compound
The crystallographic data for the parent compound, 4-iodo-1H-pyrazole (4-I-pzH), provides a valuable reference point.[2][7]
| Parameter | 4-iodo-1H-pyrazole (4-I-pzH)[7] |
| Chemical Formula | C₃H₃IN₂ |
| Formula Weight | 193.97 |
| Crystal System | Orthorhombic |
| Space Group | Cmme |
| a (Å) | 6.9383(6) |
| b (Å) | 5.5231(5) |
| c (Å) | 13.077(2) |
| V (ų) | 501.13(8) |
| Z | 4 |
| Temperature (K) | 172 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Expected Molecular Geometry
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Pyrazole Ring: The pyrazole ring is expected to be essentially planar, a common feature in pyrazole derivatives.[9]
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Substituent Orientations: The isopropyl and carboxylate groups will introduce steric bulk. The dihedral angle between the pyrazole ring and the plane of the carboxylate group will be influenced by steric hindrance and potential intramolecular interactions. The isopropyl group, being flexible, may adopt a conformation that minimizes steric clash with the N2 nitrogen and the adjacent C5-H bond.
Potential Intermolecular Interactions
In the solid state, the packing of molecules is governed by non-covalent interactions.
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Hydrogen Bonding: While the N-H proton of the parent pyrazole is replaced by an isopropyl group, the carboxylate group's oxygen atoms are potent hydrogen bond acceptors. They could interact with C-H donors from neighboring molecules.
-
Halogen Bonding: The iodine atom at the C4 position is a strong halogen bond donor. It is highly probable that C-I···O or C-I···N interactions will be a prominent feature in the crystal packing, influencing the supramolecular assembly.
-
π-π Stacking: The electron-rich pyrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Conclusion
The structural elucidation of functionalized pyrazoles like 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a critical step in the drug development pipeline. Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional architecture of these molecules, revealing the subtle interplay of steric and electronic effects that govern their interactions with biological targets. The methodologies and predictive analyses outlined in this guide offer a robust framework for researchers to approach the crystallographic study of novel pyrazole derivatives, ultimately accelerating the discovery of new and more effective therapeutic agents.
References
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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